Cas no 6589-36-2 (3-sec-Butyl-6-methyluracil)

3-sec-Butyl-6-methyluracil is a substituted uracil derivative with applications in agrochemical and pharmaceutical research. Its structural modification enhances its utility as an intermediate in synthesizing herbicidal compounds, particularly in the development of uracil-based inhibitors. The presence of sec-butyl and methyl groups at the 3- and 6-positions, respectively, contributes to its selective reactivity and stability under various conditions. This compound is valued for its role in studying enzyme inhibition mechanisms and optimizing crop protection agents. High purity grades are available for precision in research and industrial processes. Proper handling and storage are recommended to maintain its chemical integrity.
3-sec-Butyl-6-methyluracil structure
3-sec-Butyl-6-methyluracil structure
Product Name:3-sec-Butyl-6-methyluracil
CAS No:6589-36-2
MF:C9H14N2O2
MW:182.219662189484
CID:504760
PubChem ID:100019
Update Time:2025-05-20

3-sec-Butyl-6-methyluracil Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione,6-methyl-3-(1-methylpropyl)-
    • 3-sec-butyl-6-methyluracil
    • 3-(1-Methyl-3-isobutyl-3-pyrrolidinyl)phenol citrate
    • 3-[1-methyl-3-(2-methylpropyl)pyrrolidin-3-yl]phenol 2-hydroxypropane-1,2,3-tricarboxylate(1:1)
    • 3-sec-butyl-6-methyl-1H-pyrimidine-2,4-dione
    • AC1L3HN8
    • AC1Q5SOZ
    • AR-1F0855
    • CTK8D6057
    • LS-104872
    • Phenol, 3-(1-methyl-3-isobutyl-3-pyrrolidinyl)-, citrate
    • Pyrrolidine, 3-(m-hydroxyphenyl)-3-isobutyl-1-methyl-, citrate
    • NSC-310276
    • EINECS 229-521-3
    • Q27894498
    • Z1198221916
    • EN300-6497058
    • NSC310276
    • NSC 310276
    • AKOS006331684
    • 3-(butan-2-yl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • NS00046217
    • 45N59TL1XM
    • 6589-36-2
    • 3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione
    • UNII-45N59TL1XM
    • DTXSID401210872
    • 3-s-butyl-6-methyluracil
    • 2,4(1H,3H)-Pyrimidinedione, 6-methyl-3-(1-methylpropyl)-
    • 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione
    • SCHEMBL9218487
    • 3-sec-Butyl-6-methyluracil
    • Inchi: 1S/C9H14N2O2/c1-4-7(3)11-8(12)5-6(2)10-9(11)13/h5,7H,4H2,1-3H3,(H,10,13)
    • InChI Key: JXSCGNUFPLOCLH-UHFFFAOYSA-N
    • SMILES: O=C1NC(C)=CC(N1C(C)CC)=O

Computed Properties

  • Exact Mass: 182.10562
  • Monoisotopic Mass: 182.105528
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.4
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.094
  • Refractive Index: 1.493
  • PSA: 49.41

3-sec-Butyl-6-methyluracil Pricemore >>

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Additional information on 3-sec-Butyl-6-methyluracil

Introduction to 3-sec-Butyl-6-methyluracil (CAS No: 6589-36-2)

3-sec-Butyl-6-methyluracil, identified by its Chemical Abstracts Service (CAS) number 6589-36-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This heterocyclic organic molecule belongs to the uracil derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural uniqueness of 3-sec-butyl-6-methyluracil lies in its substitution pattern, where a sec-butyl group is attached at the C3 position and a methyl group at the C6 position of the uracil core. Such modifications contribute to its distinct chemical properties and biological functions, making it a subject of intense research interest.

The compound’s chemical structure consists of a pyrimidine ring system, which is a common motif in many biologically active molecules. The presence of the sec-butyl and methyl groups not only influences its physicochemical properties but also enhances its interactions with biological targets. This structural framework allows 3-sec-butyl-6-methyluracil to exhibit potential pharmacological effects, particularly in modulating enzymatic and receptor activities relevant to various diseases.

In recent years, 3-sec-butyl-6-methyluracil has been studied for its role in nucleic acid metabolism and as a potential scaffold for developing novel therapeutic agents. Uracil derivatives are known to interfere with DNA and RNA synthesis, making them candidates for anticancer and antiviral applications. The sec-butyl and methyl substitutions may enhance binding affinity to biological targets, improving the compound’s efficacy in inhibiting key enzymes involved in cellular processes.

One of the most compelling aspects of 3-sec-butyl-6-methyluracil is its potential as a lead compound in drug discovery. Researchers have explored its derivatives to develop molecules with enhanced pharmacokinetic profiles and reduced toxicity. For instance, modifications at the C3 and C6 positions have been shown to influence metabolic stability, solubility, and membrane permeability—critical factors for drug development.

Recent studies have highlighted the compound’s significance in preclinical models. In vitro experiments have demonstrated that 3-sec-butyl-6-methyluracil can modulate pathways associated with inflammation and oxidative stress, suggesting its therapeutic potential in conditions such as neurodegenerative diseases and chronic inflammation. Additionally, its ability to interact with nucleic acid bases has implications for gene therapy applications, where precise targeting of DNA or RNA is essential.

The synthesis of 3-sec-butyl-6-methyluracil involves multi-step organic reactions, often starting from commercially available uracil precursors. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution, have been employed to introduce the sec-butyl and methyl groups with high selectivity. These synthetic strategies are crucial for ensuring the purity and yield of the final product, which is critical for subsequent biological evaluations.

The pharmacological profile of 3-sec-butyl-6-methyluracil is still under extensive investigation. Preliminary data suggest that it may possess inhibitory effects on enzymes such as thymidylate synthase, which is pivotal in DNA biosynthesis. Such activity makes it a promising candidate for developing treatments against cancer and viral infections. Furthermore, its structural similarity to natural nucleobases allows it to potentially compete with endogenous bases during DNA replication, leading to chain termination or mutation.

In conclusion, 3-sec-butyl-6-methyluracil (CAS No: 6589-36-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an invaluable asset in the quest for novel therapeutics. As research progresses, further elucidation of its mechanisms of action will likely uncover new avenues for treating various diseases.

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